N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of these derivatives involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst, iodine, to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine . The intermediate is then reacted with chloroacetyl chloride to generate the final product .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The carbon atoms of the phenyl nucleus appeared at 119.2, 127.6, 128.4, 131.2 143.32 δ ppm, carbon atoms of thiazole appearance and carbon of CONH group appeared at .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .Scientific Research Applications
Polymer Synthesis and Characterization
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide and related compounds have been used in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents and thermal stability, making them potentially useful in various industrial applications (Butt et al., 2005).
Antioxidant Activity
Compounds structurally related to N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their antioxidant properties. The study included assessing the scavenging effect on radicals and inhibition of lipid peroxidation, contributing to understanding the structure-activity relationships of these compounds (Queiroz et al., 2007).
Bioreductive Drug Chemistry
The reductive chemistry of similar compounds has been studied, revealing insights into their selective toxicity for hypoxic cells. This research is significant in understanding the mechanism of action of bioreductive drugs, which are promising in cancer therapy (Palmer et al., 1995).
Antibacterial and Anti-HIV Activities
Research has shown that derivatives of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and tested for their antibacterial and anti-HIV activities. This illustrates the potential of these compounds in developing new therapeutic agents (Patel & Chikhalia, 2006).
Anticonvulsant Agents
Studies on the synthesis of related compounds have explored their potential as anticonvulsant agents. This research includes the evaluation of their interaction with biological targets using molecular docking, highlighting their potential in treating seizure disorders (Severina et al., 2020).
Future Directions
The future directions for these derivatives could involve further exploration of their antimicrobial and anticancer properties. The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and showed promising ADME properties . This suggests that they have the potential to be used as lead compounds for rational drug designing.
properties
IUPAC Name |
N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGCCJCWNIOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
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